Enhanced Aqueous Solubility via Acetate Salt Formation Compared to Neutral Free Base
The monoacetate salt (CAS 94139-10-3) is formed by protonation of the secondary amine in the free base (CAS 25065-63-8) with acetic acid, yielding an ionic species with the molecular formula C20H42N2O2·C2H4O2 (MW 384.60 g/mol) . While the free base is calculated to have low aqueous solubility characteristic of neutral fatty amides, the acetate counterion introduces a permanent positive charge on the amine at formulation-relevant pH, substantially increasing polarity and hydrogen-bonding capacity. This salt form is expected to exhibit higher aqueous solubility and faster dissolution kinetics compared to the neutral free base analog, a property critical for aqueous-based formulations where the free base would require co-solvents or surfactants.
| Evidence Dimension | Ionization state and polarity |
|---|---|
| Target Compound Data | Monoacetate salt (MW 384.60 as C20H42N2O2·C2H4O2); ionic form with protonated secondary amine |
| Comparator Or Baseline | Free base (CAS 25065-63-8, C20H42N2O2, MW 342.56); neutral form |
| Quantified Difference | Qualitative solubility advantage; no quantitative solubility data available for either compound in head-to-head comparison |
| Conditions | Aqueous media at neutral to mildly acidic pH |
Why This Matters
For formulation scientists, the salt form eliminates the need for pH adjustment or co-solvent addition to achieve dissolution, simplifying aqueous formulation workflows.
